4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring, a hydroxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Acetyl Intermediate: This step involves the acetylation of a hydroxyphenyl compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Morpholine Ring: The hydroxyphenyl acetyl intermediate is then reacted with morpholine under reflux conditions to form the morpholine derivative.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Cyanogen bromide (BrCN) or other nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Primary amines or other reduced nitrogen-containing compounds.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. The carbonitrile group can act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile: Similar structure but with a different position of the hydroxy group.
4-[2-(3-Methoxyphenyl)acetyl]morpholine-3-carbonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-[2-(3-Hydroxyphenyl)acetyl]piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group allows for specific interactions with biological targets, while the morpholine ring enhances solubility and stability.
Properties
IUPAC Name |
4-[2-(3-hydroxyphenyl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-8-11-9-18-5-4-15(11)13(17)7-10-2-1-3-12(16)6-10/h1-3,6,11,16H,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGRTWYTGBMXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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